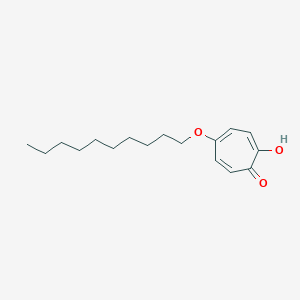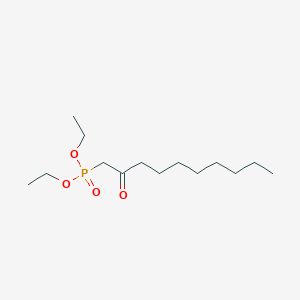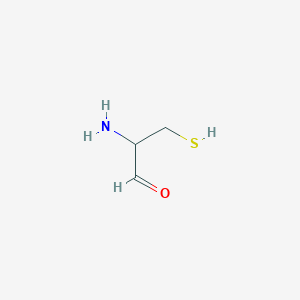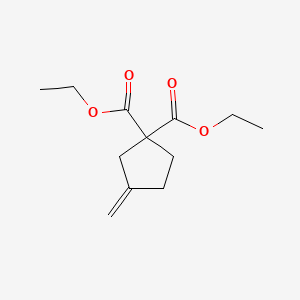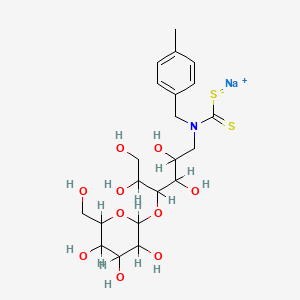
1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentanone backbone with a 4-chlorophenyl and a phenyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to form an intermediate alcohol. This intermediate is then subjected to oxidation to yield the desired ketone. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as magnesium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-(methylamino)-1-pentanone hydrochloride: Shares structural similarities but differs in functional groups.
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-4-methyl-2-phenyl-1-pentanone: Another structurally related compound with different substituents.
Uniqueness: 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
157663-65-5 |
|---|---|
Formule moléculaire |
C17H17ClO |
Poids moléculaire |
272.8 g/mol |
Nom IUPAC |
(3R)-3-(4-chlorophenyl)-1-phenylpentan-1-one |
InChI |
InChI=1S/C17H17ClO/c1-2-13(14-8-10-16(18)11-9-14)12-17(19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/t13-/m1/s1 |
Clé InChI |
PIGYMBPWPJCUAG-CYBMUJFWSA-N |
SMILES isomérique |
CC[C@H](CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


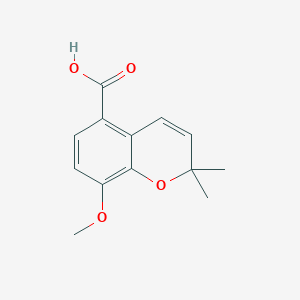
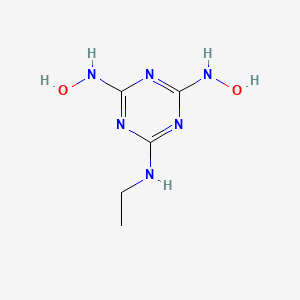
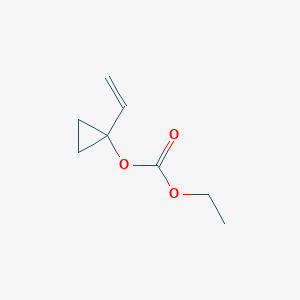
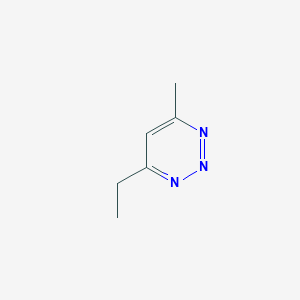
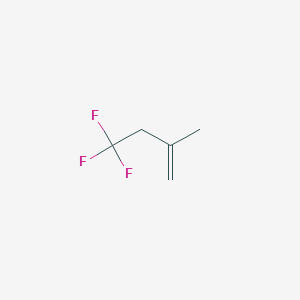



![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
